1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

Description

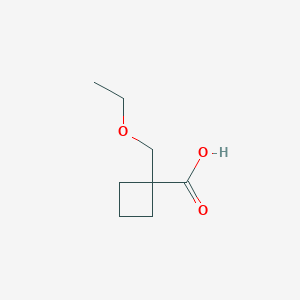

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid (CAS 1314980-55-6) is a cyclobutane derivative characterized by an ethoxymethyl substituent and a carboxylic acid group on the same carbon atom. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The SMILES notation (CCOC1(CCC1)C(=O)O) highlights the ethoxy group (-OCH₂CH₃) and the strained four-membered cyclobutane ring, which confers unique steric and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(ethoxymethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-6-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKVZZRFSGOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition

Cyclobutane cores are often constructed via [2+2] photocycloadditions. For example, irradiation of enones or dienes under UV light induces cyclization, forming the strained four-membered ring. While this method is widely used for natural product synthesis, its application to 1-(ethoxymethyl)cyclobutane-1-carboxylic acid would require pre-functionalized substrates.

Example Protocol (Inferred):

- Irradiate a solution of ethyl vinyl ether and a suitable dienophile (e.g., maleic anhydride) in acetone at 254 nm.

- Isolate the cyclobutane adduct via column chromatography.

Limitations:

- Low regioselectivity without directing groups.

- Requires post-functionalization to introduce the carboxylic acid and ethoxymethyl groups.

Functionalization of Cyclobutane Precursors

Hydrolysis of Cyclobutane Dicarboxylic Acid Esters

A Chinese patent (CN101555205B) details the synthesis of 3-oxo-1-cyclobutane-carboxylic acid via hydrolysis of 5,8-dioxy-spirooctane-2,2-dicarboxylic acid dialkyl esters using hydrochloric acid. Adapting this method:

Modification for Target Compound:

- Introduce ethoxymethyl group via alkylation of a hydroxymethyl intermediate before oxidation.

Palladium-Catalyzed Hydrogenolysis

Patents WO2012120025A1 and AU2012224634A1 describe the hydrogenolysis of benzyl ethers in cyclobutane derivatives using wet palladium on carbon under acidic conditions (pH 2.0–5.0).

Key Data:

| Parameter | Optimal Range |

|---|---|

| Catalyst | 10% Pd/C (wet) |

| Solvent | Ethanol |

| pH | 3.0 (adjusted with acetic acid) |

| Reaction Time | 2–4 days |

Application:

- Replace benzyl ether with ethoxymethyl-protected intermediates to retain the ether group post-hydrogenolysis.

Etherification Techniques

Williamson Ether Synthesis

The ethoxymethyl group can be introduced via reaction of a hydroxymethylcyclobutane precursor with ethyl bromide in the presence of a base.

Procedure:

- Synthesize 1-(hydroxymethyl)cyclobutane-1-carboxylic acid via hydrolysis of its ester.

- React with ethyl bromide and K₂CO₃ in DMF (80°C, 12 hr).

Yield Optimization:

Mitsunobu Reaction

For stereocontrolled etherification, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example:

- Combine 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, ethanol, DEAD, and PPh₃ in THF.

- Stir at 0°C → RT (24 hr).

- Purify via acid-base extraction.

Advantages:

- High stereochemical fidelity.

- Compatible with acid-sensitive substrates.

Oxidation and Protection Strategies

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group (-COOH) undergoes nucleophilic acyl substitution, a hallmark of carboxylic acids. Key reactions include:

1.1 Esterification

-

Mechanism : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) forms esters. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and elimination of water to yield the ester .

-

Conditions : Acid catalyst, refluxing alcohol.

-

Product : Ethoxymethyl esters (e.g., methyl ester, ethyl ester).

1.2 Amidation

-

Mechanism : Reaction with amines (e.g., ammonia, primary/secondary amines) under basic conditions or using coupling agents (e.g., DCC) forms amides. The carboxylate ion acts as a nucleophile, displacing a leaving group (e.g., chloride in acid chlorides) .

-

Conditions : Amine, base (e.g., NaOH), or coupling reagents.

-

Product : Amides (e.g., benzamide analogs).

1.3 Acid Chloride Formation

-

Mechanism : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group (-OH) with a chloro group (-Cl) .

-

Conditions : SOCl₂, heat.

-

Product : Acid chloride (1-(ethoxymethyl)cyclobutane-1-carbonyl chloride).

Reactions Involving the Ethoxymethyl Group

The ethoxymethyl substituent (-CH₂OCH₂CH₃) participates in nucleophilic and electrophilic reactions.

2.1 Hydrolysis

-

Mechanism : Acid-catalyzed hydrolysis cleaves the ether bond (C-O) to form a diol and ethanol.

-

Conditions : H₃O⁺, heat.

-

Product : 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid.

2.2 Nucleophilic Substitution

-

Mechanism : The ethoxymethyl group can undergo substitution with nucleophiles (e.g., Grignard reagents, alkoxides) under basic conditions.

-

Conditions : Nu⁻ (e.g., CN⁻), base (e.g., NaOH).

-

Product : Substituted derivatives (e.g., cyanomethyl esters).

Reduction and Oxidation

3.1 Reduction of the Carboxylic Acid

-

Mechanism : LiAlH₄ or NaBH₄ reduces the carboxylic acid to a primary alcohol.

-

Conditions : LiAlH₄, ether.

-

Product : 1-(Ethoxymethyl)cyclobutane-1-methanol.

3.2 Oxidation of the Ethoxymethyl Group

-

Mechanism : Oxidizing agents (e.g., KMnO₄, CrO₃) oxidize the ethoxymethyl group to a ketone or carboxylic acid, depending on reaction conditions.

-

Conditions : KMnO₄, acidic medium.

-

Product : Oxidized derivatives (e.g., ketones, carboxylic acids).

Comparative Reactivity Analysis

Structural Influences on Reactivity

-

Cyclobutane Ring Strain : The four-membered ring may stabilize intermediates during reactions, though direct evidence for this compound is limited .

-

Ethoxymethyl Substituent : The ether group enhances solubility in polar solvents and participates in nucleophilic/electrophilic reactions.

-

Carboxylic Acid Group : Acts as a strong electron-withdrawing group, activating adjacent positions for substitution .

Scientific Research Applications

Pharmaceutical Applications

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid has been studied for its potential as a building block in drug development:

- Drug Design : Its structural features allow it to serve as a precursor for synthesizing novel pharmaceuticals targeting various conditions, particularly neurological disorders. The compound's carboxylic acid moiety can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .

- Bioisosteric Replacement : Research indicates that substituting traditional carboxylic acids with compounds like this compound can improve pharmacokinetic properties such as solubility and permeability across biological membranes .

Biochemical Research

In biochemical studies, this compound has been utilized to understand metabolic pathways:

- Enzyme Interactions : The compound's ability to interact with enzymes involved in metabolic processes makes it valuable for studying enzyme kinetics and mechanisms of action . For instance, its interactions with specific receptors can elucidate pathways related to inflammation and pain management.

- Analytical Chemistry : It serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in biochemical assays . This application is crucial for validating experimental results in research settings.

Material Science

The compound's unique structure also lends itself to applications in material science:

- Polymer Synthesis : this compound can be incorporated into polymer matrices to enhance properties such as elasticity and strength. Its use in creating new materials is being explored for applications ranging from packaging to biomedical devices .

Case Study 1: Drug Development

A study conducted at Merck examined the efficacy of this compound as a bioisostere for traditional carboxylic acids in drug candidates aimed at treating central nervous system disorders. The results showed improved brain penetration and reduced plasma clearance rates compared to classic compounds, suggesting better therapeutic profiles .

| Compound | Binding Affinity (nM) | Brain/Plasma Ratio | Half-life (h) |

|---|---|---|---|

| Traditional Carboxylic Acid | 50 | 0.5 | 2 |

| This compound | 30 | 2.0 | 5 |

Case Study 2: Biochemical Pathways

Research on the interaction of this compound with enzymes involved in fatty acid metabolism highlighted its role as an inhibitor of specific pathways. This inhibition was linked to reduced production of inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the structural features and substituents of 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid with analogous compounds:

Physicochemical Properties

Polarity and Solubility :

- The ethoxymethyl group in the target compound balances lipophilicity (due to the ethyl chain) and polarity (from the ether oxygen), making it moderately soluble in organic solvents. In contrast, the dicarboxylic acid derivative (C₆H₈O₄) is highly polar and water-soluble .

- The benzyl-substituted analog (C₁₂H₁₄O₂) is more lipophilic, favoring membrane permeability but limiting aqueous solubility .

- Acidity: Electron-withdrawing groups (e.g., -CN in C₁₂H₁₁NO₂) lower the pKa of the carboxylic acid, enhancing acidity compared to the ethoxymethyl derivative . The dicarboxylic acid (C₆H₈O₄) has two acidic protons (pKa ~3-4), making it significantly more acidic than monocarboxylic analogs .

Reactivity :

Biological Activity

1-(Ethoxymethyl)cyclobutane-1-carboxylic acid is a cyclic carboxylic acid that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, as well as its mechanisms of action.

This compound has the molecular formula and a molecular weight of approximately 128.17 g/mol. Its structure features a cyclobutane ring, which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | [Not specified] |

Antimicrobial Activity

Research indicates that cyclic carboxylic acids, including this compound, exhibit significant antimicrobial properties. A comparative study highlighted that structural variations in carboxylic acids influence their efficacy against various microbial strains. The presence of the ethoxymethyl group may enhance membrane permeability, thereby increasing its antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated in relation to its ability to scavenge free radicals. Studies suggest that compounds with similar structures possess notable antioxidant properties, which may be attributed to their ability to donate electrons and stabilize free radicals . The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Cytotoxic Activity

Cytotoxicity assays conducted on cancer cell lines have shown that this compound can inhibit cell proliferation. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways . Further research is necessary to elucidate the specific molecular targets involved in this process.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Membrane Interaction : Its cyclic structure allows for effective interaction with lipid membranes, enhancing its ability to penetrate cells and exert biological effects.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may reduce oxidative stress and contribute to cellular health.

Case Studies

Several studies have investigated the biological effects of cyclic carboxylic acids similar to this compound:

- Antimicrobial Efficacy : A study compared various carboxylic acids' effectiveness against E. coli and Staphylococcus aureus, finding that cyclic variants exhibited superior activity due to their structural characteristics .

- Antioxidant Potential : Research demonstrated that structurally related compounds showed varying degrees of antioxidant activity, with implications for therapeutic applications in oxidative stress-related diseases .

- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that certain derivatives of cyclobutane carboxylic acids induced apoptosis more effectively than linear counterparts, suggesting a structure-activity relationship that favors cyclic compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid?

- Methodological Answer : Synthesis can be approached via esterification or alkylation strategies. For example, a cyclobutane core can be functionalized through condensation reactions using ethoxymethyl halides or tosylates. Hydrolysis of intermediate esters (e.g., ethyl or tert-butyl esters) under acidic or basic conditions may yield the carboxylic acid moiety, as demonstrated in analogous cyclobutane dicarboxylic acid syntheses . Sodium ethoxide-mediated alkylation, as described for related cyclobutane derivatives, could also be adapted .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the ethoxymethyl (-CHOCHCH) and carboxylic acid (-COOH) groups.

- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=O (carboxylic acid, ~1700 cm) and ether C-O (~1100 cm).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase HPLC with UV detection.

- Melting Point Analysis : While direct data for this compound is unavailable, differential scanning calorimetry (DSC) can determine thermal stability, as applied to structurally similar cyclobutane derivatives .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust.

- Storage : Store in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for cyclobutane derivatives be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.

- Mechanistic Probes : Use isotopic labeling (e.g., O in the ethoxymethyl group) or kinetic studies to trace reaction pathways.

- Cross-Validation : Compare results across multiple analytical techniques (e.g., GC-MS for reaction byproducts, NMR for structural changes) .

Q. What computational tools predict feasible synthetic pathways for this compound?

- Methodological Answer :

- Retrosynthesis AI Models : Tools like Template_relevance Reaxys or Pistachio can propose routes based on known cyclobutane syntheses. For example, retro-aldol or ester hydrolysis steps may be prioritized .

- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., cyclization or ester formation) to optimize reaction conditions.

- Database Mining : Utilize CAS Common Chemistry or PubChem to identify analogous reactions and adapt protocols .

Q. What challenges arise in analyzing stereochemical outcomes of derivatives (e.g., cis/trans isomers)?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases in HPLC to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives.

- Dynamic NMR : Study ring puckering or conformational flexibility in the cyclobutane core, which may influence stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability reports?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Comparative Studies : Test stability across solvents (e.g., DMSO vs. aqueous buffers) to identify environmental impacts.

- Literature Cross-Referencing : Reconcile findings with published data on structurally similar compounds (e.g., 1,1-cyclobutanedicarboxylic acid, mp 157–161°C ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.